molecular formula C10H15NO3S B13233194 2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine

2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine

Cat. No.: B13233194
M. Wt: 229.30 g/mol
InChI Key: DSNULCNIXFRZHX-UHFFFAOYSA-N
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Description

2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine: is a chemical compound with the following IUPAC name: 2-[(2-furylmethyl)sulfanyl]benzoic acid . It consists of a pyrrolidine ring attached to a furan-2-ylmethyl group via a methanesulfonyl linker.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves the following steps:

    Furan-2-ylmethylsulfanylbenzoic acid synthesis: The furan-2-ylmethylsulfanylbenzoic acid precursor can be synthesized by reacting furan-2-carbaldehyde with benzenesulfonyl chloride under appropriate conditions.

    Pyrrolidine ring formation: The furan-2-ylmethylsulfanylbenzoic acid is then cyclized with an amine, such as pyrrolidine, to form the target compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the above synthetic routes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The furan ring can undergo oxidation reactions.

    Reduction: Reduction of the sulfonyl group may be possible.

    Substitution: The benzoic acid moiety can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Acid chlorides or anhydrides.

Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield carboxylic acid derivatives, while reduction could lead to the corresponding alcohol.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic applications.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While no direct analogs are mentioned, its unique combination of a furan ring, sulfone group, and pyrrolidine moiety sets it apart from other compounds.

Remember that this compound’s properties and applications may evolve as research progresses.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

2-(furan-2-ylmethylsulfonylmethyl)pyrrolidine

InChI

InChI=1S/C10H15NO3S/c12-15(13,7-9-3-1-5-11-9)8-10-4-2-6-14-10/h2,4,6,9,11H,1,3,5,7-8H2

InChI Key

DSNULCNIXFRZHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CS(=O)(=O)CC2=CC=CO2

Origin of Product

United States

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